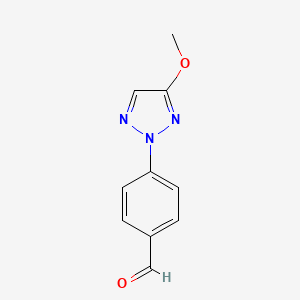
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxy group and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis and various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, 4-methoxybenzyl chloride, is reacted with sodium azide in a polar solvent like dimethylformamide (DMF) to form 4-methoxybenzyl azide.
Cycloaddition Reaction: The azide is then subjected to a cycloaddition reaction with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) to form the triazole ring.
Oxidation: The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzoic acid
Reduction: 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde
- 4-(4-Methoxyphenyl)-1H-1,2,3-triazole
- 4-(4-Methoxyphenyl)-2H-1,2,3-triazole
Uniqueness
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the presence of both the methoxy group and the benzaldehyde moiety, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Propiedades
Número CAS |
65145-91-7 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
4-(4-methoxytriazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-6-11-13(12-10)9-4-2-8(7-14)3-5-9/h2-7H,1H3 |
Clave InChI |
ZGIPZBAIVFMHRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN(N=C1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


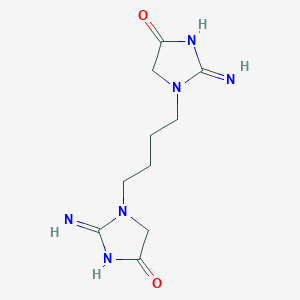
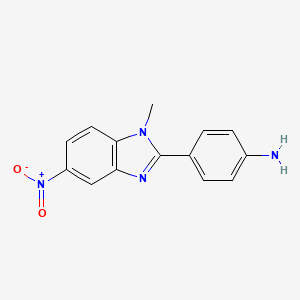
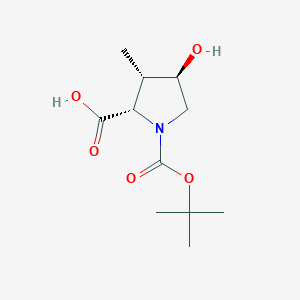
![4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline](/img/structure/B12940262.png)

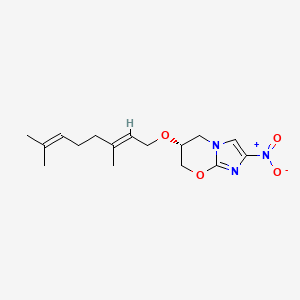

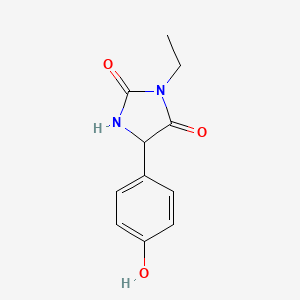


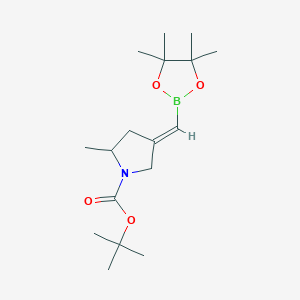
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)

